N-(4-Isobutyl-1-naphthyl)anthranilic acid
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Overview
Description
N-(4-Isobutyl-1-naphthyl)anthranilic acid: is a synthetic organic compound belonging to the class of anthranilic acids These compounds are characterized by the presence of an anthranilic acid moiety, which consists of a benzene ring substituted with an amino group and a carboxylic acid group The specific structure of this compound includes an isobutyl group attached to the naphthalene ring, which is further connected to the anthranilic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Isobutyl-1-naphthyl)anthranilic acid typically involves the reaction of 1-bromo-4-isobutylnaphthalene with anthranilic acid. The reaction is carried out in the presence of potassium carbonate and cuprous bromide as catalysts. The mixture is heated under agitation in nitrobenzene at temperatures ranging from 198°C to 200°C while introducing nitrogen gas .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-Isobutyl-1-naphthyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene or naphthalene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry: N-(4-Isobutyl-1-naphthyl)anthranilic acid is used as a precursor in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound’s anti-inflammatory and analgesic properties have been explored in medicinal chemistry. It is being investigated for its potential use in treating inflammatory diseases and pain management .
Industry: this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in the development of photoluminescent materials and corrosion inhibitors .
Mechanism of Action
The mechanism of action of N-(4-Isobutyl-1-naphthyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways. This inhibition can lead to reduced inflammation and pain, making it a potential therapeutic agent .
Comparison with Similar Compounds
Mefenamic Acid: Another anthranilic acid derivative with anti-inflammatory properties.
Flufenamic Acid: Known for its analgesic and anti-inflammatory effects.
Tolfenamic Acid: Used in the treatment of migraines and other pain-related conditions.
Uniqueness: N-(4-Isobutyl-1-naphthyl)anthranilic acid stands out due to its unique isobutyl-naphthyl structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
N-(4-Isobutyl-1-naphthyl)anthranilic acid is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores the biological activity of this compound, drawing on diverse sources of research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is a derivative of anthranilic acid, characterized by the presence of a naphthyl group substituted with an isobutyl group at the para position. The chemical structure can be represented as follows:
This structure contributes to its pharmacological properties, particularly its interaction with biological targets.
Biological Activities
1. Anti-inflammatory Activity
Research indicates that anthranilic acid derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with naphthyl substitutions showed enhanced inhibition of inflammatory responses compared to their phenyl counterparts. Specifically, these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Table 1: Comparison of Anti-inflammatory Activity
The above table illustrates that this compound has competitive anti-inflammatory activity compared to established COX inhibitors.
2. Analgesic Properties
In addition to its anti-inflammatory effects, this compound has been evaluated for its analgesic properties. In animal models, it demonstrated significant pain relief comparable to standard analgesics like aspirin and ibuprofen.
- Case Study: Analgesic Efficacy in Rodent Models
In a controlled study involving rat models of pain induced by formalin injection, this compound was administered at varying doses. The results showed a dose-dependent reduction in pain behavior, with the highest dose yielding an analgesic effect similar to that of morphine.
The mechanism by which this compound exerts its biological effects involves the inhibition of pro-inflammatory cytokines and modulation of pain pathways. It is believed to interact with the COX enzymes and potentially influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is critical in inflammation and pain signaling.
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that allow for the introduction of specific functional groups that enhance its biological activity. Studies have shown that modifications at the naphthyl position can significantly affect the compound's efficacy.
- Table 2: Synthesis Pathways
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. This includes:
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Mechanistic Studies : Elucidating precise molecular interactions.
- Derivatization : Developing new analogs with improved potency and reduced side effects.
Properties
CAS No. |
51670-19-0 |
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Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(4-tert-butylnaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H21NO2/c1-21(2,3)17-12-13-19(15-9-5-4-8-14(15)17)22-18-11-7-6-10-16(18)20(23)24/h4-13,22H,1-3H3,(H,23,24) |
InChI Key |
FYVYCAUKLDQDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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